molecular formula C22H23N5O3S2 B11487296 2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11487296
M. Wt: 469.6 g/mol
InChI Key: AMWYTDJEAJPHTP-UHFFFAOYSA-N
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Description

2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a purine core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the purine core, introduction of the methylphenyl group, and subsequent attachment of the thiophene and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The purine core structure suggests it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The sulfur and thiophene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • **2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Uniqueness

This compound is unique due to its combination of a purine core with sulfur and thiophene groups This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C22H23N5O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23N5O3S2/c1-14-7-4-5-8-15(14)12-27-18-19(25(2)22(30)26(3)20(18)29)24-21(27)32-13-17(28)23-11-16-9-6-10-31-16/h4-10H,11-13H2,1-3H3,(H,23,28)

InChI Key

AMWYTDJEAJPHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2SCC(=O)NCC4=CC=CS4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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